Balanced DAT/NET Uptake Inhibition Ratio Distinguishes DEPEA from NET-Preferring α-Ethyl Homologs
DEPEA exhibits a nearly balanced DAT/NET uptake inhibition ratio (0.84), contrasting with the strongly NET-preferring profiles of its des‑N‑ethyl metabolite AEPEA (ratio = 0.16) and the N‑methyl analog MEPEA (ratio = 0.22) [1]. While DEPEA is 4.2‑fold less potent than amphetamine at DAT (IC₅₀ = 510 ± 38 nM vs 122 ± 12 nM), it is 6.6‑fold more potent at DAT than AEPEA (IC₅₀ = 3366 ± 333 nM) [1].
| Evidence Dimension | DAT/NET uptake inhibition IC₅₀ ratio |
|---|---|
| Target Compound Data | DAT IC₅₀ = 510 ± 38 nM, NET IC₅₀ = 427 ± 60 nM, DAT/NET ratio = 0.84 |
| Comparator Or Baseline | Amphetamine: DAT = 122 ± 12 nM, NET = 69 ± 9 nM, ratio = 0.56; AEPEA: DAT = 3366 ± 333 nM, NET = 573 ± 78 nM, ratio = 0.16; MEPEA: DAT = 2248 ± 245 nM, NET = 503 ± 95 nM, ratio = 0.22 |
| Quantified Difference | DEPEA DAT/NET ratio = 0.84 vs AEPEA 0.16 (5.3‑fold more balanced); DEPEA DAT potency 6.6‑fold higher than AEPEA |
| Conditions | Rat brain synaptosomes; [³H]neurotransmitter uptake inhibition assays |
Why This Matters
Investigators requiring a phenethylamine analog with a more balanced catecholamine transporter profile should select DEPEA rather than AEPEA or MEPEA, which are strongly NET-preferring.
- [1] Schindler CW, Thorndike EB, Partilla JS, Rice KC, Baumann MH. J Pharmacol Exp Ther. 2021;376(1):118-126. Table 1. View Source
